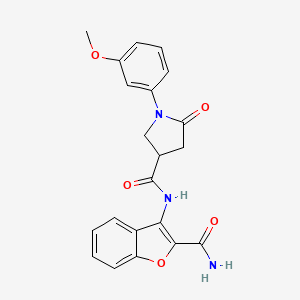![molecular formula C12H13N3O2S B6495459 6-ethoxy-N-[(thiophen-2-yl)methyl]pyridazine-3-carboxamide CAS No. 1351590-28-7](/img/structure/B6495459.png)
6-ethoxy-N-[(thiophen-2-yl)methyl]pyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethoxy-N-[(thiophen-2-yl)methyl]pyridazine-3-carboxamide, also known as 6-ethoxy-2-methylthiopyridazin-3-carboxamide, is a synthetic molecule that has been used in a variety of scientific research applications. It is a heterocyclic compound that has been studied for its potential medicinal properties, as well as its ability to interact with various biological and physiological systems.
科学研究应用
6-ethoxy-N-[(thiophen-2-yl)methyl]pyridazine-3-carboxamide has been studied extensively for its potential medicinal properties, as well as its ability to interact with various biological and physiological systems. It has been shown to have anticonvulsant and antidepressant effects in animal models, and has been studied for its potential to treat a variety of neurological disorders. Additionally, it has been studied for its potential to inhibit the growth of cancer cells in vitro, and its ability to protect cells from oxidative stress. It has also been studied for its potential as an anti-inflammatory agent, and its ability to modulate the immune system.
作用机制
The exact mechanism of action of 6-ethoxy-N-[(thiophen-2-yl)methyl]pyridazine-3-carboxamide is not yet fully understood. However, it is believed that the compound acts as an agonist of the serotonin 5-HT3 receptor, which is known to be involved in the regulation of mood, anxiety, and pain. Additionally, it is believed to act as an antagonist of the GABA-A receptor, which is known to be involved in the regulation of anxiety and seizure activity. The compound is also thought to modulate the activity of the glutamate receptor, which is known to be involved in the regulation of memory and learning.
Biochemical and Physiological Effects
6-ethoxy-N-[(thiophen-2-yl)methyl]pyridazine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of the serotonin 5-HT3 receptor, the GABA-A receptor, and the glutamate receptor. It has also been shown to have anticonvulsant and antidepressant effects in animal models, and to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to protect cells from oxidative stress, act as an anti-inflammatory agent, and modulate the immune system.
实验室实验的优点和局限性
The use of 6-ethoxy-N-[(thiophen-2-yl)methyl]pyridazine-3-carboxamide in laboratory experiments has a number of advantages and limitations. One advantage is that the compound is relatively stable and can be stored for long periods of time. Additionally, the compound is relatively inexpensive and can be synthesized in a few different ways.
One limitation of using 6-ethoxy-N-[(thiophen-2-yl)methyl]pyridazine-3-carboxamide in laboratory experiments is that its exact mechanism of action is not yet fully understood. Additionally, the compound has not yet been tested in clinical trials and its safety in humans has not been established.
未来方向
There are a number of potential future directions for 6-ethoxy-N-[(thiophen-2-yl)methyl]pyridazine-3-carboxamide. One potential direction is to further explore its potential as an anticonvulsant and antidepressant agent. Additionally, further research could be done to investigate the compound’s potential to inhibit the growth of cancer cells in vitro. Additionally, further research could be done to investigate the compound’s potential to act as an anti-inflammatory agent and modulate the immune system. Finally, further research could be done to investigate the compound’s potential to protect cells from oxidative stress.
合成方法
6-ethoxy-N-[(thiophen-2-yl)methyl]pyridazine-3-carboxamide can be synthesized in a few different ways. The most common method is through the condensation of ethyl 2-chlorothiopyridazin-3-carboxylate with ethoxyethanol. This reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and yields the desired product in high yields. Other methods of synthesis include the condensation of ethyl 2-chlorothiopyridazin-3-carboxylate with ethoxyethanol in the presence of an acid catalyst, the reaction of ethyl 2-chlorothiopyridazin-3-carboxylate with ethoxyethanol in the presence of an alkali catalyst, and the reaction of ethyl 2-chlorothiopyridazin-3-carboxylate with ethoxyethanol in the presence of a base catalyst.
属性
IUPAC Name |
6-ethoxy-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-2-17-11-6-5-10(14-15-11)12(16)13-8-9-4-3-7-18-9/h3-7H,2,8H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWQCZQSJSIBRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenyl-2-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide](/img/structure/B6495376.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate](/img/structure/B6495383.png)
![methyl 4-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzoate](/img/structure/B6495386.png)
![N-[(4-methoxyphenyl)methyl]-2-({5-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B6495391.png)
![1-(3-{[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B6495395.png)

![4-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6495416.png)
![N-[(4-fluorophenyl)methyl]-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495429.png)
![3-(3-chlorophenyl)-5-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole](/img/structure/B6495443.png)
![N-(2,5-dimethoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495447.png)
![N-(2,3-dimethylphenyl)-2-({6-oxo-5-[3-(propan-2-yloxy)propyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495453.png)
![N-(2,4-dimethylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495455.png)
![N-(2-chloro-4-methylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495458.png)
